molecular formula C11H13ClO B8717272 3-Chloro-2-phenyloxane CAS No. 6963-10-6

3-Chloro-2-phenyloxane

Cat. No. B8717272
CAS RN: 6963-10-6
M. Wt: 196.67 g/mol
InChI Key: UFPNQKLWOZEGNN-UHFFFAOYSA-N
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Patent
US04219489

Procedure details

Into a dry flask fitted with dropping funnel reflux condenser, drying tube and mechanical stirrer was placed 51 g of magnesium turnings, followed by the addition of 200 ml of dry ether. A small portion of bromobenzene was added to initiate the reaction, followed by the remainder of 330 g (2.1 mole) of bromobenzene in 1 liter of dry ether at a rate sufficient to maintain reflux. The mixture was cooled in an ice-salt bath to which was added dropwise the cold ethereal solution of 2,3-dichlorotetrahydropyran. After completing the addition, the slurry was refluxed for 3 hours, cooled in an ice-water bath and 300 ml of cold 20 percent hydrochloric acid added slowly to the stirred mixture. The addition of 500 ml of water dissolved the precipitated salts, the layers were separated, the aqueous phase extracted with ether (2×200 ml) and the combined ethereal layers washed with brine (200 ml) and dried over anhydrous potassium carbonate. In vacuo removal of solvent left an amber liquid which was distilled through a 20 cm Vigreux column, whereby 256 g was collected at 77°-90°/0.25 mm Hg. The product was redistilled at 153-154/16 mm Hg, the distillate crystallizing to give needles m.p. 39.5°-40.5°. The crude yield was 256 g (93% yield based on dihydropyran).
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:9]1[CH:14]([Cl:15])[CH2:13][CH2:12][CH2:11][O:10]1.Cl.O>CCOCC>[Cl:15][CH:14]1[CH2:13][CH2:12][CH2:11][O:10][CH:9]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1OCCCC1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a dry flask fitted
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube and mechanical stirrer
ADDITION
Type
ADDITION
Details
followed by the addition of 200 ml of dry ether
ADDITION
Type
ADDITION
Details
A small portion of bromobenzene was added
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-salt bath to which
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
DISSOLUTION
Type
DISSOLUTION
Details
dissolved the precipitated salts
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether (2×200 ml)
WASH
Type
WASH
Details
the combined ethereal layers washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
In vacuo removal of solvent
WAIT
Type
WAIT
Details
left an amber liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a 20 cm Vigreux column, whereby 256 g
CUSTOM
Type
CUSTOM
Details
was collected at 77°-90°/0.25 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The product was redistilled at 153-154/16 mm Hg
CUSTOM
Type
CUSTOM
Details
the distillate crystallizing

Outcomes

Product
Name
Type
product
Smiles
ClC1C(OCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.